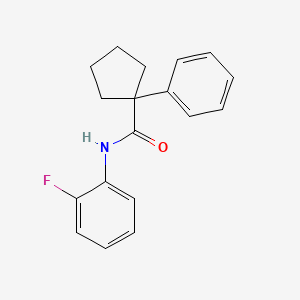

N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1340453-15-7) is a carboxamide derivative featuring a cyclopentane core substituted with a phenyl group and an amide-linked 2-fluorophenyl moiety. Its molecular formula is C₁₈H₁₇FNO, with a molecular weight of 282.34 g/mol. The compound has been discontinued, as noted in commercial databases, though specific reasons (e.g., toxicity, solubility issues) remain undisclosed .

The structural motif of halogenated aromatic rings and cyclopentane-carboxamide groups is common in medicinal chemistry, where such compounds are explored for receptor-binding applications, leveraging halogen interactions for target affinity and pharmacokinetic optimization.

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-15-10-4-5-11-16(15)20-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQICHUCLHBMNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

Cyclopentanone undergoes Friedel-Crafts acylation with benzene in the presence of AlCl₃ to yield 1-phenylcyclopentanone. Subsequent oxidation with KMnO₄ in acidic conditions produces the carboxylic acid.

Reaction Conditions

α-Alkylation of Phenylacetonitrile

Phenylacetonitrile is α-alkylated with 1,2-dibromoethane under basic conditions (NaOH, H₂O, TBAB), followed by hydrolysis to the acid.

Reaction Conditions

- Phenylacetonitrile (1.0 equiv), 1,2-dibromoethane (1.2 equiv), NaOH (3.0 equiv), TBAB (0.1 equiv), 60°C, 8 h.

- Hydrolysis: Concentrated HCl, reflux, 4 h.

- Yield : 85%.

Amide Bond Formation Strategies

The carboxylic acid is activated and coupled with 2-fluoroaniline. Three methods are prevalent:

HATU-Mediated Coupling

A high-efficiency method using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Reaction Conditions

- 1-Phenylcyclopentane-1-carboxylic acid (1.0 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv), DCM, rt, 16 h.

- Yield : 92%.

Mechanism : HATU generates an active O-acylisourea intermediate, facilitating nucleophilic attack by 2-fluoroaniline.

EDCl/DMAP Activation

Ethylcarbodiimide (EDCl) with dimethylaminopyridine (DMAP) in dichloromethane.

Reaction Conditions

Schotten-Baumann Reaction

Classical acid chloride route under aqueous basic conditions.

Reaction Conditions

- Acid chloride (1.0 equiv, prepared via SOCl₂), 2-fluoroaniline (1.1 equiv), NaOH (10% aq.), 0°C, 2 h.

- Yield : 65%.

Industrial-Scale Production

Continuous flow reactors enhance efficiency and scalability:

Flow Chemistry Protocol

- Reactors : Two automated modules for imine formation and reduction.

- Conditions :

- Module 1: Cyclopentanone + 2-fluoroaniline, EtOH, 60°C, 30 min.

- Module 2: NaBH₄ (2.0 equiv), 0°C → rt, 20 min.

- Yield : 89% (purity >98%).

Comparative Analysis of Methods

Key Observations :

- HATU offers the highest yield but is cost-prohibitive for large-scale use.

- Flow chemistry balances yield and scalability, ideal for industrial production.

Mechanistic Insights

Coupling Reaction Pathways

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide with structurally related carboxamide derivatives:

| Compound Name | Substituents (Aromatic Ring) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound (Target) | 2-fluoro | C₁₈H₁₇FNO | 282.34 | Discontinued; moderate lipophilicity |

| N-(2-Chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023867-57-3) | 2-chloro, 4-fluoro | C₁₈H₁₆ClFNO | 317.79 | Increased halogen bulk; higher molecular weight |

| 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (CAS 898774-79-3) | 2-CF₃ | C₁₉H₁₇F₃NO | ~332.30 | Strong electron-withdrawing CF₃ group; enhanced metabolic stability |

| N-[4-chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide (CAS 1023540-70-6) | 4-chloro, 2-CF₃ | C₁₉H₁₆ClF₃NO | 367.79 | Dual substituents; high lipophilicity |

Key Observations :

- Trifluoromethyl (CF₃) : This group enhances electron-withdrawing effects, stabilizing the molecule against oxidative metabolism and improving bioavailability .

- Discontinued Status : The target compound’s discontinuation may reflect inferior performance in preclinical studies compared to analogs with CF₃ or dual substituents .

Inferred Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

- Receptor Binding : Fluorine’s small size and high electronegativity may facilitate hydrogen bonding in target proteins, whereas bulkier CF₃ or Cl groups could enhance hydrophobic interactions .

- Metabolic Stability : CF₃-substituted analogs (e.g., CAS 898774-79-3) are predicted to resist cytochrome P450-mediated oxidation better than the target compound, extending half-life .

- Solubility : The target compound’s lower molecular weight and single halogen may improve aqueous solubility compared to CF₃- or Cl-containing analogs, though this remains speculative without experimental data.

Biological Activity

N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopentane ring bonded to a phenyl group and a 2-fluorophenyl moiety. The introduction of fluorine atoms enhances the electronic properties of the compound, which may influence its biological interactions.

Structural Comparison with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Cyclopentane ring, fluorinated phenyl group |

| N-(2-chlorophenyl)-1-phenylcyclopentane-1-carboxamide | Structure | Chlorinated phenyl group |

| N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | Structure | Two fluorine substituents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of various enzymes and receptors, leading to diverse biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, which can affect cell growth and proliferation.

- Receptor Modulation : By binding to certain receptors, it can influence signaling pathways that are vital for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Several studies have indicated that it may inhibit tumor growth through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cancer cell migration and invasion.

Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) values significantly lower than those of commonly used antibiotics.

Study 2: Anticancer Activity Evaluation

In vitro assays were conducted on various cancer cell lines to assess the anticancer potential of this compound. Key findings included:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Future Directions in Research

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by the compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models before clinical trials.

Q & A

Q. What are the key considerations in synthesizing N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide?

The synthesis typically involves coupling 1-phenylcyclopentanecarboxylic acid derivatives with 2-fluoroaniline. Critical factors include:

- Coupling agents : Dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) for amide bond formation, with 4-dimethylaminopyridine (DMAP) as a catalyst .

- Solvent optimization : Dichloromethane or tetrahydrofuran (THF) is preferred due to their compatibility with carbodiimide-based coupling .

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC or NMR .

Q. How does the 2-fluorophenyl substituent influence the compound’s physicochemical and biological properties?

Fluorination at the ortho position enhances:

- Lipophilicity : Increases membrane permeability compared to non-fluorinated analogs, as observed in similar carboxamides .

- Metabolic stability : Fluorine reduces susceptibility to oxidative degradation, prolonging half-life in vitro .

- Bioactivity : Fluorine’s electron-withdrawing effect may modulate interactions with target enzymes or receptors (e.g., potential inhibition of mPGES-1, as seen in structurally related compounds) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirms regioselectivity of fluorination and cyclopentane ring conformation .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- X-ray crystallography : Resolves 3D conformation, critical for docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or structural analogs. Methodological strategies include:

- Comparative SAR studies : Test derivatives with varying substituents (e.g., 4-acetylphenyl vs. 3-fluorophenyl) to isolate functional group contributions .

- Standardized assays : Use consistent cell lines (e.g., A549 for cytotoxicity) and enzyme targets (e.g., mPGES-1) to enable cross-study validation .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice or purity thresholds .

Q. What computational approaches predict this compound’s interaction with biological targets?

- Molecular docking : Tools like AutoDock Vina model binding to enzymes (e.g., cyclooxygenase-2) by aligning the fluorophenyl group in hydrophobic pockets .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time, identifying key residues (e.g., His90 in mPGES-1) for mutagenesis validation .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide analog design .

Q. How do reaction conditions impact the stereochemical outcome of cyclopentane ring substitutions?

- Temperature control : Lower temperatures (0–5°C) favor cis-addition in cyclopentane ring functionalization .

- Catalyst selection : Lewis acids (e.g., AlCl3) direct electrophilic substitution to specific positions, minimizing byproducts .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in ring-opening reactions .

Comparative Analysis of Substituent Effects

Methodological Recommendations

- Synthetic optimization : Screen coupling agents (DCC vs. EDC) to maximize yield (>80%) .

- Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .

- Data validation : Use orthogonal techniques (e.g., SPR and ITC for binding affinity) to confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.